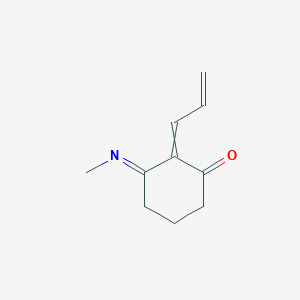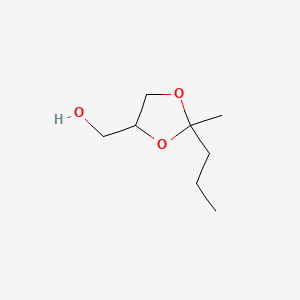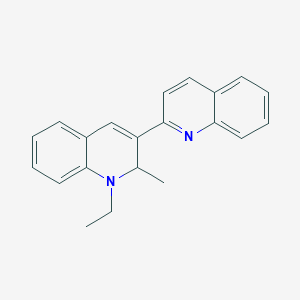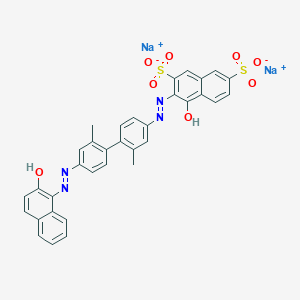![molecular formula C7H9ClO B14179371 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 858354-24-2](/img/structure/B14179371.png)
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-8-oxabicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C7H9ClO It features a unique structure that includes a chlorine atom, an ether linkage, and a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene can be achieved through various methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of the bicyclic framework with a wide substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific details on its mechanism of action would depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares the bicyclic framework but lacks the chlorine atom.
3-exo-Chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol: This derivative includes additional hydroxyl groups, altering its chemical properties.
11-Oxatricyclo[5.2.1.0^2,6]decane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
858354-24-2 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
3-chloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H9ClO/c8-5-3-6-1-2-7(4-5)9-6/h3,6-7H,1-2,4H2 |
Clave InChI |
DUDDDAPGKBYHGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=C(CC1O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)

![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)



![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)

